molecular formula C21H24O2SSi B8471539 [4,5-Bis(4-methoxyphenyl)thiophen-2-yl](trimethyl)silane CAS No. 90298-03-6

[4,5-Bis(4-methoxyphenyl)thiophen-2-yl](trimethyl)silane

Cat. No. B8471539
CAS RN: 90298-03-6
M. Wt: 368.6 g/mol
InChI Key: PEIZWHVXSYMJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04432974

Procedure details

2,3-Bis(4-methoxyphenyl)thiophene (5.92 g, 20 mmole) was dissolved in 100 ml toluene and the volume reduced by approximately 3/4 by distillation. The cooled solution was diluted with 130 ml diethyl ether, cooled to ~10° and treated with 1.55 M n-butyl lithium (15.5 ml, 1.2 equiv.). The reaction mixture was heated at reflux for 1.5 hours, cooled to 0° and treated dropwise with a solution of trimethylsilyl chloride (3.1 ml, 1.2 equiv.) in 5 ml diethyl ether. The reaction mixture was stirred overnight at room temperature and then quenched with water.
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][CH:11]=[CH:12][C:13]=2[C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)=[CH:5][CH:4]=1.C([Li])CCC.[CH3:27][Si:28](Cl)([CH3:30])[CH3:29]>C1(C)C=CC=CC=1.C(OCC)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[S:10][C:11]([Si:28]([CH3:30])([CH3:29])[CH3:27])=[CH:12][C:13]=2[C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
5.92 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC=CC1C1=CC=C(C=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
3.1 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the volume reduced by approximately 3/4 by distillation
ADDITION
Type
ADDITION
Details
The cooled solution was diluted with 130 ml diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ~10°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
CUSTOM
Type
CUSTOM
Details
quenched with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=CC=C(C=C1)C=1SC(=CC1C1=CC=C(C=C1)OC)[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.